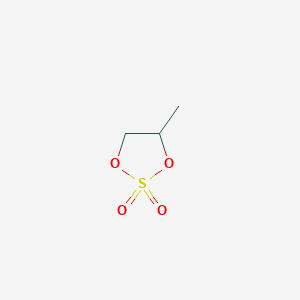

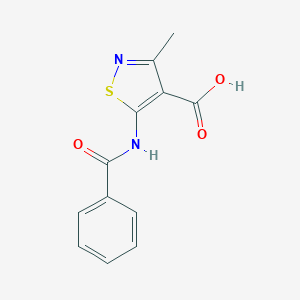

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of related thiazole compounds involves cyclization reactions that form the characteristic thiazole ring. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a typical method for forming thiazole derivatives, achieved by reacting thioamide with 2-chloroacetoacetate, resulting in yields above 60% (Tang Li-jua, 2015). Although this does not directly describe the synthesis of 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid, it illustrates a common approach in thiazole chemistry that could be adapted for its synthesis.

Molecular Structure Analysis The molecular structure of thiazole derivatives is characterized by spectroscopic techniques such as IR, ~1H NMR, and MS spectra. These techniques confirm the presence of the thiazole ring and provide information on substituent patterns, which are critical for understanding the compound's reactivity and properties (Tang Li-jua, 2015).

Chemical Reactions and Properties Thiazole compounds participate in various chemical reactions, including heterocyclization with bifunctional reagents to produce new heterocyclic compounds. For instance, thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid undergo reactions to generate polycyclic ensembles containing a thiazole fragment, demonstrating the versatility of thiazole derivatives in synthetic chemistry (N. Belskaya et al., 2009).

Physical Properties Analysis The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and substituents. For example, the crystal structure of related compounds provides insights into the spatial arrangement and potential intermolecular interactions, which can affect their physical properties and reactivity (P. Kosma et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Agents

Research has focused on developing alternative antioxidant and anti-inflammatory agents using benzothiazole derivatives. A study synthesized benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. Compounds exhibited potential antioxidant activity against various reactive species and showed distinct anti-inflammatory activity compared to standard references. This indicates that benzothiazole derivatives could serve as templates for new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Synthetic Utilities in Chemistry

Benzothiazole and its derivatives are pivotal in the synthesis of complex molecules due to their reactivity and structural versatility. Research reviews have highlighted methods for synthesizing benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines and electrophilic reagents, showcasing the broad utility of azolylthiazoles in generating biologically relevant compounds (Ibrahim, 2011).

Medicinal Chemistry and Drug Discovery

Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them significant in medicinal chemistry. These compounds have been investigated for their anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The structural diversity and less toxic effects of benzothiazole derivatives enhance their activities, affirming their importance in drug development and discovery processes (Bhat & Belagali, 2020).

Eigenschaften

IUPAC Name |

5-benzamido-3-methyl-1,2-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-9(12(16)17)11(18-14-7)13-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBBHXRZEFDRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529015 |

Source

|

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

CAS RN |

25391-97-3 |

Source

|

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)